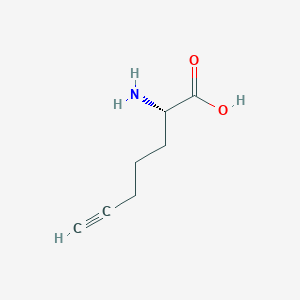

(s)-2-Amino-6-heptynoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(s)-2-Amino-6-heptynoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds such as aminosalicylic acid and aminocaproic acid have been found to interact with enzymes involved in various biochemical processes

Mode of Action

For instance, aminosalicylic acid inhibits folic acid synthesis by binding to pteridine synthetase . Aminocaproic acid inhibits fibrinolysis by blocking the activation of plasminogen . The exact mechanism of (S)-2-Amino-6-heptynoic acid requires further investigation.

Biochemical Pathways

For example, aminosalicylic acid affects the synthesis of folic acid , while aminocaproic acid impacts the fibrinolytic pathway

Pharmacokinetics

Similar compounds such as therapeutic peptides have unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . They usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives

Result of Action

Similar compounds such as aminosalicylic acid and aminocaproic acid have been found to induce changes in cellular processes

Action Environment

Studies on similar compounds have shown that factors such as ph, temperature, and the presence of other substances can affect their action

生物活性

(S)-2-Amino-6-heptynoic acid, with the CAS number 835627-45-7, is a unique amino acid derivative characterized by an alkyne functional group. This compound has garnered attention for its diverse biological activities and applications in organic synthesis, drug discovery, and bioconjugation. This article delves into its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant research findings.

This compound has the molecular formula C₇H₁₁NO₂. The presence of both an amino group and a carboxylic acid group allows it to participate in various chemical reactions typical of amino acids. Its alkyne moiety imparts distinctive reactivity, making it a versatile building block in organic synthesis.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Multicomponent Reactions : This approach allows for the rapid assembly of complex molecules.

- Cycloadditions : Utilizing its reactivity at specific positions, cycloadditions can produce diverse organic compounds.

- Domino Reactions : Acting as a dienophile in hetero-Diels–Alder reactions or as a Michael acceptor facilitates the generation of compound libraries for screening.

These methods have been instrumental in producing this compound in moderate yields, further enhancing its utility in pharmaceutical applications.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties, particularly through its interactions with bacterial membranes. It has been studied as a potential candidate for developing new antimicrobial agents due to its ability to form stable conjugates with proteins or peptides.

Bioconjugation Applications

The compound's ability to participate in bioconjugation reactions is significant for therapeutic applications:

- Protein Conjugation : this compound can be used to create covalent links between proteins and other molecules, enhancing targeted drug delivery systems .

| Application | Description |

|---|---|

| Drug Delivery | Forms stable conjugates for targeted therapies |

| Protein Modification | Enhances the stability and activity of therapeutic proteins |

Therapeutic Potential

The unique properties of this compound make it a candidate for various therapeutic applications:

- Drug Discovery : Its derivatives are utilized as intermediates in synthesizing natural products and analogs crucial for developing new drugs.

- High-throughput Screening : The compound facilitates the rapid synthesis and evaluation of numerous derivatives, accelerating drug discovery processes.

Research Findings

Recent studies have explored the biological activity of compounds related to this compound:

- In Vivo Studies : Investigations into the protective effects of similar compounds on marine organisms under pathogenic challenges have shown improved survival rates, suggesting potential applications in veterinary medicine .

Summary of Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multidrug-resistant bacteria |

| In Vivo Efficacy | Enhanced survival rates in marine models under pathogen exposure |

| Bioconjugation | Promising results for targeted drug delivery systems |

科学的研究の応用

Organic Synthesis

Versatile Building Block

(S)-2-Amino-6-heptynoic acid is employed as a versatile building block in organic synthesis, particularly in the preparation of complex molecules through multicomponent reactions. It participates in reactions such as cycloadditions and acylations under elevated temperatures, allowing for the synthesis of diverse organic compounds including pharmaceutical intermediates.

Combinatorial Chemistry

In combinatorial chemistry, this compound facilitates the creation of large libraries of compounds for high-throughput screening. It acts as a dienophile in hetero-Diels–Alder reactions and as a Michael acceptor in domino reactions, significantly accelerating the discovery of new drugs and materials.

Natural Product Synthesis

The compound's derivatives are crucial for synthesizing natural products and their analogs. These derivatives serve as intermediates in synthesis pathways that enable the construction of complex natural product structures, contributing to the development of novel therapeutic agents.

Biomedical Research

Nucleic Acid-Based Therapies

this compound plays a role in developing nucleic acid-based therapies and diagnostics. It is utilized in synthesizing oligonucleotides for therapeutic applications such as antisense therapies and small interfering RNA (siRNA). This application has led to advancements in creating novel biomaterials with significant potential for treating and diagnosing diseases.

Immunostimulatory Properties

Research has indicated that lipopeptides containing analogs of this compound can stimulate immune responses. For instance, a study demonstrated that these lipopeptides enhanced murine splenocyte proliferation in vitro, suggesting their potential as immunoadjuvants.

Chemical Education

In educational settings, this compound is used to demonstrate fundamental concepts such as acid-base reactions and organic synthesis processes. Its application in laboratories has improved students’ comprehension of complex chemical concepts and their practical applications.

Extremophile Studies

This compound is also investigated within extremophile studies to understand enzyme stability and function under extreme conditions. Research on this compound contributes to insights into how extremophiles adapt to harsh environments, which can be applied in industrial processes requiring stable biocatalysts.

Summary Table of Applications

| Application Area | Description | Key Outcomes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules; multicomponent reactions | Synthesis of pharmaceutical intermediates and diverse organic compounds |

| Combinatorial Chemistry | Creation of compound libraries for high-throughput screening | Accelerated drug discovery through rapid synthesis and evaluation |

| Biomedical Research | Development of nucleic acid therapies; oligonucleotide synthesis | Novel biomaterials for disease treatment and diagnostics |

| Chemical Education | Demonstration of acid-base reactions; organic synthesis processes | Enhanced understanding of chemical concepts among students |

| Extremophile Studies | Investigation of enzyme stability in extreme conditions | Insights into biocatalyst applications in industrial processes |

特性

IUPAC Name |

(2S)-2-aminohept-6-ynoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQLLGJUHGAQIC-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。